2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-fluorophenyl)sulfonyl-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S2/c18-15-7-9-16(10-8-15)24(21,22)20-12-4-11-19-17(20)23-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJUSSMBJFDJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine involves several key steps. One common method starts with the reaction of benzylsulfanylamine with an appropriate tetrahydropyrimidine precursor. This is followed by the introduction of the 4-fluorophenylsulfonyl group through a sulfonylation reaction. The conditions for these reactions often involve the use of strong bases or acids, appropriate solvents (e.g., dichloromethane, toluene), and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis. This technique can enhance the efficiency and consistency of the synthesis process, making it suitable for large-scale production. Optimization of reaction parameters, such as flow rates, concentrations, and temperatures, is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can modify the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactants used.
Common Reagents and Conditions
The chemical reactions of this compound typically involve reagents such as oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.
Major Products Formed
The products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with different functional groups. These products can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine serves as a versatile building block for synthesizing more complex molecules. Its functional groups facilitate various chemical transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the benzylsulfanyl group to sulfoxide or sulfone derivatives. |
| Reduction | Modifies the sulfonyl group into sulfide forms. |
| Substitution | Participates in nucleophilic or electrophilic substitution reactions. |
Biology
The compound has garnered attention in biological research due to its potential to inhibit enzymes and interact with proteins. Its ability to bind specific biological targets makes it useful for:
- Enzyme Inhibition Studies : Investigating the mechanisms of enzyme action and inhibition.
- Protein Interaction Analysis : Understanding how it affects protein functions and pathways.
Case studies have shown that compounds similar to this one can modulate signaling pathways relevant to cancer and inflammation, suggesting a promising avenue for therapeutic development.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic properties. Its structural features indicate potential efficacy in treating various diseases:
- Cancer : Preliminary studies suggest that it may inhibit tumor growth by modulating specific molecular targets.
- Inflammation : The compound's interactions with inflammatory pathways could lead to new anti-inflammatory agents.
- Infectious Diseases : Its ability to target microbial enzymes may provide a basis for developing new antibiotics.
Industrial Applications
Industrially, 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine can be utilized in:
- Material Science : Development of novel materials with enhanced properties due to its chemical reactivity.
- Pharmaceutical Manufacturing : As an intermediate in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The benzylsulfanyl and 4-fluorophenylsulfonyl groups play a crucial role in its binding affinity and specificity. By engaging with these targets, the compound can modulate biochemical pathways, leading to various biological effects. Detailed studies using techniques like X-ray crystallography and molecular docking can provide insights into these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Tetrahydropyrimidine Derivatives
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Sulfonyl vs. Carboxamide Groups :
- The target compound’s 4-fluorophenylsulfonyl group at position 1 contrasts with the carboxamide group in anti-inflammatory tetrahydropyrimidines (e.g., N-(4-chlorophenyl)-2-carboxamide) . Carboxamide groups facilitate hydrogen bonding with enzyme active sites (e.g., COX-1/COX-2), critical for anti-inflammatory activity.
Benzylsulfanyl vs. Simple Benzyl Groups :
Pharmacological Potential and Structure-Activity Relationships (SAR)
- Anti-Inflammatory Activity: Carboxamide derivatives (e.g., N-(4-chlorophenyl)-2-carboxamide) show ~46% suppression of inflammation, linked to COX enzyme inhibition .
- Neuromuscular and Cardiovascular Effects :
- Substitution at position 1 in tetrahydropyrimidines (e.g., 4-fluorophenylsulfonyl) may modulate receptor affinity compared to piperazine-based sulfonamides (e.g., ’s compounds), which lack the tetrahydropyrimidine core .
Biological Activity
2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The compound consists of a tetrahydropyrimidine core with specific substituents that enhance its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of 364.46 g/mol. Its structure allows for interaction with various biological targets, making it a valuable tool for probing biological pathways and understanding molecular mechanisms .
The biological activity of 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine is primarily attributed to its ability to bind selectively to specific enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various physiological effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress . The benzylsulfanyl and sulfonyl groups are believed to play crucial roles in enhancing these effects.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast cancer | 0.5 | Apoptosis induction |
| Study B | Pancreatic cancer | 0.3 | Cell cycle arrest |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in inflammatory processes and cancer progression. The sulfonyl group is known to participate in hydrogen bonding and other interactions that can stabilize enzyme-inhibitor complexes .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of this compound against various tumor cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with specific kinases involved in cancer signaling pathways. The findings revealed that it effectively inhibited kinase activity, leading to decreased proliferation of cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine, it is essential to compare it with structurally related compounds.
| Compound | Substituents | Biological Activity |
|---|---|---|
| Compound X | 4-chlorophenyl | Moderate anticancer |
| Compound Y | 4-methylphenyl | Low enzyme inhibition |
| Target Compound | Benzylsulfanyl + 4-fluorophenylsulfonyl | High anticancer and enzyme inhibition |
Future Directions
The promising biological activities associated with 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:
- Detailed mechanism studies to elucidate the pathways influenced by this compound.
- In vivo studies to assess therapeutic efficacy and safety.
- Structural modifications to enhance potency and selectivity against target enzymes.
Q & A
Q. What are the established synthetic routes for 2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine, and what are the critical reaction conditions?
A two-step procedure involving cyclization and sulfonylation is commonly employed. For example, heating 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine with a benzylsulfanyl precursor under nitrogen in HMPA at 150°C yields intermediates, followed by sulfonylation with 4-fluorophenylsulfonyl chloride. Reaction solvent (e.g., HMPA), temperature (150–170°C), and inert atmosphere are critical for optimizing yield and purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Key characterization methods include:
- 1H NMR : Signals at δ 1.99 (m, CH₂), 4.12 (s, SCH₂), and aromatic protons (δ 7.16–8.27) confirm substituent positions .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 391.47 for C₁₇H₁₇N₃O₄S₂) validate molecular weight .
- Melting point : Consistency with literature values (e.g., 68–70°C) ensures purity .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro uptake inhibition assays : Test norepinephrine/dopamine uptake inhibition (IC₅₀ values) using synaptosomal preparations, as structurally related tetrahydropyrimidines show potent activity .
- Antidepressant activity screening : Use reserpine-induced hypothermia reversal in rodent models to assess efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
- Substituent variation : Compare benzylsulfanyl vs. alkylsulfanyl groups at position 2 and fluorophenyl vs. other aryl sulfonyl groups at position 1. For example, replacing methoxycarbonylamino with benzylsulfanyl may enhance lipophilicity and CNS penetration .
- In vitro vs. in vivo correlation : Assess discrepancies between uptake inhibition (in vitro) and antidepressant efficacy (in vivo) to identify pharmacokinetic barriers .
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How can computational methods guide mechanistic studies?
- Molecular docking : Model interactions with targets like COX-1/2 or monoamine transporters. For example, validate binding poses using AutoDock Vina and correlate with experimental IC₅₀ values .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize stable binding modes .
Q. What experimental designs mitigate off-target effects in CNS studies?
Q. How can synthetic byproducts or isomers impact pharmacological outcomes?
- Chiral chromatography : Resolve enantiomers (if present) and test individual isomers for activity. For example, stereochemistry at the tetrahydropyrimidine ring may alter binding affinity .
- Impurity profiling : Use HPLC-UV/MS to quantify byproducts (e.g., desulfonated derivatives) and exclude artifacts in bioassays .
Methodological Guidance
9. Recommended protocols for scaling up synthesis while maintaining yield:
- Solvent optimization : Replace HMPA with less toxic alternatives (e.g., DMF or NMP) under microwave-assisted conditions to reduce reaction time .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water for high-purity batches .
10. Key considerations for in vivo toxicity studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
